molecular formula C12H7N3S B250615 2-(4-Phenylthiazol-2-yl)malononitrile

2-(4-Phenylthiazol-2-yl)malononitrile

Cat. No. B250615
M. Wt: 225.27 g/mol
InChI Key: NORONYJVLRVVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has a malononitrile moiety attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-Phenylthiazol-2-yl)malononitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and physiological effects:
2-(4-Phenylthiazol-2-yl)malononitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(4-Phenylthiazol-2-yl)malononitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit toxicity in normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-(4-Phenylthiazol-2-yl)malononitrile. One of the directions is the development of more potent derivatives of the compound. Several derivatives of the compound have been synthesized, and their anticancer activity has been evaluated. However, there is still a need for the development of more potent derivatives that exhibit less toxicity in normal cells. Another direction is the study of the mechanism of action of the compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the mechanism. Additionally, the compound's potential applications in other fields, such as agriculture and material science, can be explored.
Conclusion:
In conclusion, 2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While the compound exhibits potent anticancer activity, its toxicity in normal cells may limit its use in clinical settings. Further studies are needed to elucidate the mechanism of action of the compound and explore its potential applications in other fields.

Scientific Research Applications

2-(4-Phenylthiazol-2-yl)malononitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. It has also been shown to have antibacterial and antifungal properties.

properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile

InChI

InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H

InChI Key

NORONYJVLRVVGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL three-neck flask, 10.0 g (56.4 mmol) of 2-oxo-2-phenylethyl thiocyanate and 3.73 g (56.4 mmol) of malononitrile were dissolved in 60 mL of ethanol and admixed with 5.14. g (50.8 mmol) of triethylamine in a gradual manner, so the temperature did not climb above 30° C. This was followed by stirring at room temperature for 12 h. The reaction mixture was diluted with 50 mL of water and acidified with glacial acetic acid. The precipitated solid was separated off and washed three times with 10 mL of a 10:10:1 mixture of water:ethanol:glacial acetic acid each time. The solid was dried to obtain 11.1 g (49.1 mmol) of (4-phenyl-1,3-thiazol-2-yl)malononitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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